N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide is a chemical compound with a complex structure that includes a benzyloxy group, a cyano group, and a methoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide typically involves the reaction of 4-(benzyloxy)benzaldehyde with cyanoacetic acid in the presence of a base, followed by the addition of methoxyacetyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxyacetamide group under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group can act as an electrophile, while the methoxyacetamide group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Lacks the cyano and benzyloxy groups, making it less reactive.
N-(4-benzyloxyphenyl)acetamide: Lacks the cyano group, reducing its electrophilic properties.
N-(4-cyanophenyl)acetamide:
Uniqueness
N-{4-(benzyloxy)phenylmethyl}-2-methoxyacetamide is unique due to the presence of all three functional groups (benzyloxy, cyano, and methoxyacetamide), which confer a combination of reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-13-18(21)20-17(11-19)15-7-9-16(10-8-15)23-12-14-5-3-2-4-6-14/h2-10,17H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRFZTFENLONNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.